

Sakurasosaponin CAS number and spectroscopic data

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Compound of Interest

Compound Name: *Sakurasosaponin*

Cat. No.: *B1680742*

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Sakurasosaponin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **Sakurasosaponin**, a triterpenoid saponin with significant biological activities. This document covers its chemical identification, comprehensive spectroscopic data, experimental protocols for its isolation and analysis, and its role in cellular signaling pathways.

Core Data: Sakurasosaponin

Sakurasosaponin, with the Chemical Abstracts Service (CAS) number 59527-84-3, is a natural compound that has garnered interest for its potential therapeutic properties, including anticancer and antifungal activities.[\[1\]](#)

Spectroscopic Data

The structural elucidation of **Sakurasosaponin** has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Data

Ionization Mode	Electrospray Ionization (ESI), Negative
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Mass-to-charge ratio (m/z)	1249 [M-H] ⁻
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Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)
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O-H (Hydroxyl)	3400
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C-H (Aliphatic)	2950
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C=O (Carbonyl/Acid)	1730
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C-O (Glycosidic Linkage)	1077
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Note: Specific ¹H and ¹³C NMR data for **Sakurasosaponin**, while reported in the literature, is not publicly available in a tabulated format in the searched resources. The identification has been confirmed by comparison to previously published data.

Experimental Protocols

Isolation of Sakurasosaponin from Primula sieboldii

A detailed method for the extraction and isolation of **Sakurasosaponin** has been described:

- **Extraction:** The air-dried roots of *Primula sieboldii* (200 g) are extracted three times with 3 L of 80% methanol (MeOH).
- **Solvent Partitioning:** The concentrated extract (32.4 g) is suspended in 500 mL of water (H₂O) and successively partitioned with ethyl acetate (EtOAc; 3 x 500 mL) and n-butanol (n-BuOH; 3 x 500 mL).
- **Fractionation:** Each partitioned layer is concentrated under vacuum to yield the EtOAc fraction (PSE, 4.7 g), the n-BuOH fraction (PSB, 12.8 g), and the aqueous fraction (PSW, 14.9 g). **Sakurasosaponin** is primarily found in the n-BuOH fraction.

- Purification: Further purification of the n-BuOH fraction is achieved through repeated column chromatography on silica gel to yield pure **Sakurasosaponin**.

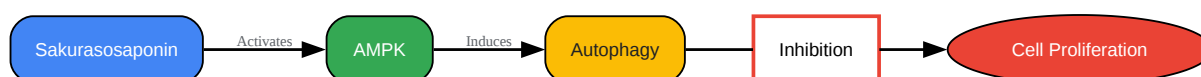
Spectroscopic Analysis

The following protocols are generally employed for the spectroscopic characterization of saponins like **Sakurasosaponin**:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 500 MHz and 125 MHz spectrometer, respectively. Deuterated solvents such as methanol- d_4 (CD_3OD), pyridine- d_5 , or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) are commonly used. Structural assignments are made using a combination of 1D (^1H , ^{13}C) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
- Mass Spectrometry (MS): Electrospray ionization (ESI) is a common technique for the mass analysis of saponins. High-resolution mass spectrometry provides accurate mass data to determine the molecular formula.
- Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet. The resulting spectrum reveals the presence of key functional groups.
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of saponins is generally recorded in methanol. Triterpenoid saponins that lack a conjugated system of double bonds typically do not show significant absorption in the UV-Vis range.

Signaling Pathway

Sakurasosaponin has been shown to inhibit the proliferation of non-small cell lung cancer cells by inducing autophagy. This process is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.



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Caption: **Sakurasosaponin** activates AMPK, leading to the induction of autophagy and subsequent inhibition of cell proliferation.

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References

- 1. Identification of sakurasosaponin as a cytotoxic principle from *Jacquinia flammea* - PubMed [pubmed.ncbi.nlm.nih.gov]
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